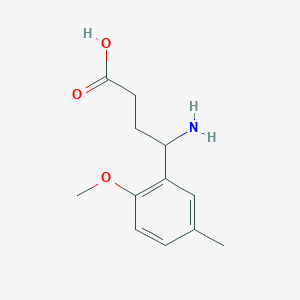

4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid

CAS No.:

Cat. No.: VC18243877

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO3 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 4-amino-4-(2-methoxy-5-methylphenyl)butanoic acid |

| Standard InChI | InChI=1S/C12H17NO3/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7,10H,4,6,13H2,1-2H3,(H,14,15) |

| Standard InChI Key | YYPJKEJNNAIKGY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)C(CCC(=O)O)N |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name 4-amino-4-(2-methoxy-5-methylphenyl)butanoic acid reflects its structure:

-

A butanoic acid backbone substituted at the γ-carbon (position 4) with an amino group (-NH₂) and a 2-methoxy-5-methylphenyl aromatic ring.

-

Molecular formula: , derived by modifying the hydroxyl group in the structurally related compound 4-hydroxy-4-(2-methoxy-5-methylphenyl)butanoic acid (C₁₂H₁₆O₄) to an amino group .

Structural Features

-

Aromatic ring: The 2-methoxy-5-methylphenyl group introduces steric and electronic effects, with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively.

-

Amino and carboxylic acid groups: The molecule exhibits zwitterionic potential due to the presence of both acidic (-COOH) and basic (-NH₂) functional groups.

Table 1: Comparative Structural Data of Related Butanoic Acid Derivatives

| Property | 4-Amino-4-(2-Methoxy-5-Methylphenyl)Butanoic Acid | 4-Hydroxy Analogue |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 239.28 | 224.25 |

| Functional Groups | -COOH, -NH₂, -OCH₃, -CH₃ | -COOH, -OH, -OCH₃, -CH₃ |

Synthesis and Manufacturing

Challenges in Synthesis

-

Steric hindrance: The 2-methoxy and 5-methyl groups on the phenyl ring complicate electrophilic substitution reactions.

-

Racemization risk: The chiral center at position 4 requires asymmetric synthesis techniques to ensure enantiopurity .

Physicochemical Properties

Experimental and Predicted Data

Physicochemical properties are inferred from structurally related compounds and computational models:

Table 2: Key Physicochemical Properties

Spectroscopic Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume